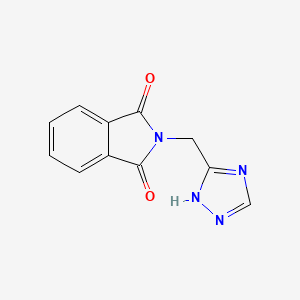![molecular formula C21H23N3O2 B14161597 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 371945-03-8](/img/structure/B14161597.png)
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce an alcohol derivative.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, compounds with indole and piperazine moieties can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group might enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(1H-indol-3-yl)-2-(piperazin-1-yl)ethanone: Lacks the methoxyphenyl group.
1-(1H-indol-3-yl)-2-[4-(phenyl)piperazin-1-yl]ethanone: Lacks the methoxy group on the phenyl ring.
Uniqueness
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
属性
CAS 编号 |
371945-03-8 |
|---|---|
分子式 |
C21H23N3O2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O2/c1-26-21-9-5-4-8-19(21)24-12-10-23(11-13-24)15-20(25)17-14-22-18-7-3-2-6-16(17)18/h2-9,14,22H,10-13,15H2,1H3 |
InChI 键 |
KZMJJRAVOMCHFE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CNC4=CC=CC=C43 |
溶解度 |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


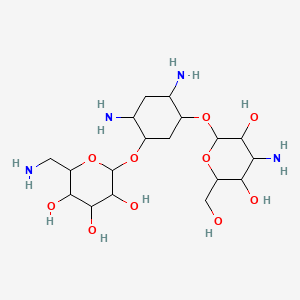
![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)
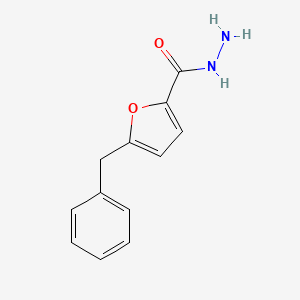
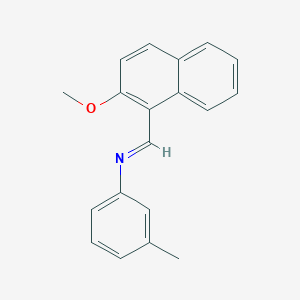
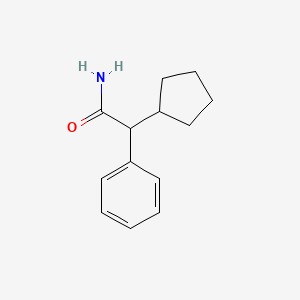
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)
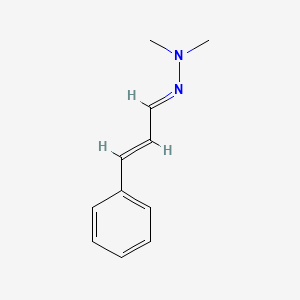
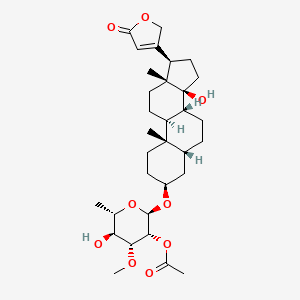
![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
